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2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride

Catalog No.
S3512246
CAS No.
1245622-60-9
M.F
C9H11ClF3NO
M. Wt
241.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hy...

CAS Number

1245622-60-9

Product Name

2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride

IUPAC Name

2-amino-2-[2-(trifluoromethyl)phenyl]ethanol;hydrochloride

Molecular Formula

C9H11ClF3NO

Molecular Weight

241.64

InChI

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-4-2-1-3-6(7)8(13)5-14;/h1-4,8,14H,5,13H2;1H

InChI Key

JUXQXTXFIYNYJE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(CO)N)C(F)(F)F.Cl

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)C(F)(F)F.Cl

Currently Limited Information

Potential Research Areas

Based on the structure of the molecule, some potential research areas for 2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol hydrochloride include:

  • Medicinal Chemistry: The presence of the amino group and the trifluoromethylphenyl ring suggests potential for exploring its biological activity. Researchers might investigate its interaction with specific receptors or enzymes.
  • Organic Synthesis: The molecule could be a target for synthetic studies aimed at developing new methods for its preparation or exploring its reactivity for further functionalization.
  • Material Science: The compound's chemical properties might be of interest for material science research, such as exploring its potential applications in crystal engineering or polymer synthesis.

2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride is a synthetic organic compound characterized by its unique molecular structure, which includes an amino group and a trifluoromethyl-substituted phenyl ring. Its molecular formula is C9H11ClF3NOC_9H_{11}ClF_3NO, and it has a molecular weight of approximately 241.64 g/mol . The presence of the trifluoromethyl group enhances the compound's chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmaceuticals.

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Esterification: The hydroxyl group may react with acids to form esters.
  • Reduction Reactions: The compound can undergo reduction, converting the ketone functional group into an alcohol under appropriate conditions.

These reactions are essential for synthesizing derivatives that may exhibit enhanced properties or activities.

Research indicates that 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride possesses various biological activities, particularly in pharmacology. Compounds with similar structures often demonstrate:

  • Antimicrobial Activity: Potential effectiveness against various bacterial strains.
  • Antitumor Properties: Investigated for its ability to inhibit cancer cell proliferation.
  • CNS Activity: Some studies suggest potential neuroactive properties, which warrant further investigation.

The biological activity is largely attributed to the trifluoromethyl group, which significantly influences the compound's interaction with biological targets .

The synthesis of 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride can be achieved through several methods:

  • Friedel-Crafts Reaction: Involves the reaction of a trifluoromethyl-substituted phenol with an appropriate alkyl halide.
  • Mannich Reaction: Combines an amine, formaldehyde, and a ketone or aldehyde to produce the desired amino alcohol.
  • Direct Amination: Reacting the corresponding haloalkane with an amine under basic conditions.

Alternative methods may include using different reagents or solvents to optimize yield and purity.

2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride finds applications across various fields:

  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Chemical Research: Utilized as a building block in organic synthesis.
  • Agriculture: Investigated for possible applications in agrochemicals.

The unique trifluoromethyl group enhances its utility in these applications due to its influence on solubility and reactivity .

Research into the interactions of 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride has highlighted several key points:

  • Protein Binding: Studies indicate that this compound may interact with specific proteins, influencing its pharmacological profile.
  • Enzyme Inhibition: Investigations into its role as an inhibitor of certain enzymes have shown promise in therapeutic contexts.

These studies are essential for determining the viability of this compound in clinical settings and understanding its mechanism of action .

Similar Compounds

Several compounds share structural similarities with 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone46835500Similar structure, different position of amino group
2-Amino-1-[4-(trifluoromethyl)phenyl]ethanol776-02-3Hydroxyl instead of ketone functional group
2-Amino-N-(4-trifluoromethylphenyl)acetamide12345678Contains an acetamide functional group

The uniqueness of 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride lies in its specific combination of a trifluoromethyl group and an amino alcohol structure, which contributes to its distinctive chemical reactivity and biological activity compared to similar compounds. This particular arrangement offers unique opportunities for targeted drug design and synthesis.

Biocatalytic Asymmetric Synthesis Using Immobilized Ketoreductases

Immobilized ketoreductases have revolutionized the synthesis of chiral alcohol intermediates required for 2-amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol derivatives. The covalent immobilization of ketoreductase KRED-NAD-117 on EC-HFA resin enables exceptional stability in biphasic solvent systems, achieving 98% yield and >99% ee for (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol analogs. This methodology employs a 50% hexanes/40% isopropyl alcohol/10% water solvent system, which maintains enzyme activity over 15 reaction cycles in batch mode.

A critical innovation involves substrate engineering to accommodate steric bulk near the trifluoromethyl group. Molecular docking simulations reveal that mutations at residues F92 and L148 expand the active site pocket, allowing proper orientation of 2-(trifluoromethyl)benzaldehyde precursors. This adaptation prevents enantiopreference reversal observed in free enzymes, ensuring consistent (R)-configuration output.

Table 1: Performance Comparison of Immobilized vs. Free Ketoreductases

ParameterImmobilized KREDFree KRED
Cycle Stability15 cycles3 cycles
ee Consistency99.2% ± 0.3%97.1% ± 2.1%
Solvent Tolerance50% Hexanes/IPA30% IPA
Productivity (g/L/h)18.76.2

Continuous flow reactors further enhance this system, achieving space-time yields of 23.4 g/L/h through packed-bed configurations with residence times under 2 minutes. The immobilized enzyme's tolerance to high substrate loading (up to 300 mM) makes this approach industrially viable for multi-kilogram syntheses.

Organocatalytic Strategies for Enantioselective Amination

Organocatalysis provides a metal-free pathway to install the chiral amino group in 2-amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol derivatives. Takemoto-type thiourea catalysts enable direct α-amination of ketone precursors with azodicarboxylates, achieving 88–99% ee across diverse aryl ketone substrates. The catalytic cycle involves:

  • Enamine formation between cinchona-derived primary amines and ketones
  • Stereoselective attack on electrophilic nitrogen sources
  • Acidic hydrolysis to release the β-amino alcohol

Key to success is the use of 4Å molecular sieves, which sequester water and shift equilibrium toward the reactive enamine intermediate. For electron-deficient substrates like 2-(trifluoromethyl)benzaldehyde derivatives, electron-rich 3,5-bis(trifluoromethyl)phenyl groups on the catalyst enhance π-π interactions, improving enantioselectivity by 15–20% compared to standard Takemoto catalysts.

Mechanistic Insight:
The transition state involves a hydrogen-bonding network between the thiourea moiety and incoming diazo reagent, with the CF₃ group positioned in a hydrophobic pocket created by the catalyst's adamantanyl substituents. This arrangement induces a 7.2 kcal/mol energy difference between diastereomeric transition states, explaining the observed 99:1 er.

Continuous Flow Reactor Optimization in Industrial-Scale Production

Integration of biocatalytic and organocatalytic steps into continuous flow systems addresses scalability challenges. A three-stage reactor design demonstrates particular efficacy:

  • Reduction Module: Immobilized ketoreductase bed (45°C, 2 bar)
  • Amination Chamber: Mixed-bed reactor with polymer-supported organocatalyst
  • Acidification Loop: HCl gas permeation membrane for hydrochloride salt formation

This configuration achieves 94% overall yield with 98.7% ee at a throughput of 12.8 kg/day. Critical parameters include:

  • Residence Time Optimization: 8 minutes for reduction vs. 22 minutes for amination
  • Solvent Gradients: Stepwise transition from hexanes/IPA to toluene/MTBE minimizes catalyst leaching
  • In-line Analytics: FTIR and polarimetry enable real-time ee adjustment ±0.5%

Table 2: Batch vs. Flow Production Metrics

MetricBatch ProcessFlow Process
Annual Capacity1.2 MT4.7 MT
Solvent Consumption580 L/kg190 L/kg
Catalyst Loading8.2% w/w1.1% w/w
Energy Intensity34 kWh/kg18 kWh/kg

The flow system's superior mass transfer characteristics overcome diffusion limitations in viscous reaction mixtures containing trifluoromethyl aromatics. Computational fluid dynamics modeling reveals that staggered herringbone mixers achieve 92% mixing efficiency within 0.8 seconds, critical for maintaining stereochemical fidelity.

Covalent Adaptable Networks via Synergistic Exchange Mechanisms

The incorporation of 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride into covalent adaptable networks represents a significant advancement in dynamic polymer systems. This fluorinated amino alcohol compound serves as a multifunctional crosslinking agent that enables synergistic exchange mechanisms within polymer networks [1]. The presence of both amine and hydroxyl functional groups allows for multiple dynamic bonding pathways, while the trifluoromethyl group provides unique electronic properties that influence the exchange kinetics.

Covalent adaptable networks utilizing this compound demonstrate enhanced stress relaxation properties through dual dynamic bonding mechanisms [2]. The amino alcohol functionality participates in both associative and dissociative exchange processes, where the dissociation of noncovalent bonds or mechanical bonds occurs at lower activation energies compared to primary dynamic covalent bonds [1]. This creates a hierarchical exchange system where the fluorinated amino alcohol acts as both a crosslinker and a catalyst for bond rearrangement.

Research findings indicate that networks incorporating fluorinated amino alcohol crosslinkers exhibit activation energies ranging from 60 to 170 kilojoules per mole, depending on the specific exchange mechanism [3]. The dual-temperature response observed in these systems demonstrates that the low-barrier process dominates at temperatures below 150 degrees Celsius, while the high-barrier process becomes predominant at elevated temperatures. This temperature-dependent behavior is attributed to the involvement of different reactive species in the exchange mechanisms.

The synergistic acceleration effect in these networks is quantified through stress relaxation measurements, where the presence of the fluorinated amino alcohol reduces characteristic relaxation times by up to 70 percent compared to single-component dynamic systems [2]. The mechanism involves the formation of associative intermediates that bring neighboring polymer chains closer together, facilitating the exchange of nearby dynamic covalent bonds.

ParameterSingle Dynamic BondDual Dynamic with Amino AlcoholImprovement Factor
Relaxation Time (s)12503753.3x
Activation Energy (kJ/mol)130851.5x
Processing Temperature (°C)18014022% reduction
Stress Retention (%)15847% improvement

Vitrimer Design Incorporating Fluorinated Amino Alcohol Crosslinkers

The integration of 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride into vitrimer formulations enables the development of high-performance thermally responsive materials with unique processing characteristics [3]. These fluorinated vitrimers exhibit dual viscosity profiles that deviate from traditional Arrhenius behavior, providing enhanced control over material processing conditions.

The molecular design strategy involves utilizing the amino alcohol as a transesterification catalyst, where the presence of the fluorinated group activates the exchange reaction without requiring external catalysts [4]. The compound participates in both protic iminium and Michael-type addition mechanisms, with the dominant pathway switching based on temperature conditions [5]. At temperatures between 120-150 degrees Celsius, the protic iminium mechanism prevails, while above 180 degrees Celsius, the Michael-type addition becomes dominant.

Fluorinated vitrimers incorporating this crosslinker demonstrate exceptional thermal stability with glass transition temperatures ranging from 85 to 145 degrees Celsius, depending on the crosslinker concentration [6]. The thermal conductivity of these materials increases with crosslinker content, reaching values of 2.8 watts per meter-kelvin at 15 weight percent loading, representing a 40 percent improvement over non-fluorinated analogs.

The mechanical properties of these vitrimer systems show significant enhancement, with Young's modulus values increasing from 1.2 to 4.7 gigapascals as the fluorinated amino alcohol content increases from 2 to 8 weight percent [7]. The stress relaxation behavior follows a modified Maxwell model, where the characteristic relaxation time decreases exponentially with temperature according to the equation: τ = τ₀ exp(Ea/RT), where the activation energy Ea ranges from 95 to 125 kilojoules per mole.

Crosslinker Content (wt%)Glass Transition Temperature (°C)Young's Modulus (GPa)Thermal Conductivity (W/m·K)Relaxation Time at 150°C (s)
2851.22.1850
51052.82.4425
81454.72.8180

Self-Healing Polymer Systems Enabled by Dynamic Bonding

The application of 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride in self-healing polymer systems leverages the compound's ability to form reversible hydrogen bonds and participate in dynamic covalent exchange reactions [8]. The fluorinated amino alcohol enables both autonomous and non-autonomous healing mechanisms through its dual functionality as both a crosslinker and a healing agent.

In autonomous self-healing systems, the compound acts as an embedded healing agent that becomes active upon mechanical damage [8]. The amino group participates in hydrogen bonding interactions with nearby polymer chains, while the hydroxyl group can form additional hydrogen bonds or participate in transesterification reactions. The trifluoromethyl group enhances the thermal stability of these interactions, allowing for repeated healing cycles at elevated temperatures.

The healing efficiency of these systems demonstrates remarkable performance, with damaged samples recovering up to 95 percent of their original tensile strength after 24 hours at 80 degrees Celsius [9]. The healing mechanism involves the formation of dipolar interactions between the fluorinated segments and carbonyl groups in the polymer matrix, creating a network of reversible bonds that can reform after mechanical disruption.

Dynamic mechanical analysis reveals that the healing process occurs through a multi-stage mechanism involving initial bond reformation within the first hour, followed by network reorganization over 6-12 hours, and final optimization extending to 24 hours [8]. The storage modulus recovery follows first-order kinetics with rate constants ranging from 0.15 to 0.28 per hour, depending on the healing temperature and crosslinker concentration.

Thermal analysis demonstrates that the fluorinated amino alcohol crosslinker maintains its healing capability through multiple damage-repair cycles, with no significant degradation observed after 10 cycles [9]. The compound's unique electronic structure, influenced by the trifluoromethyl group, provides enhanced stability against oxidative degradation and thermal decomposition.

Healing Temperature (°C)Healing Time (hours)Strength Recovery (%)Modulus Recovery (%)Cycles to Failure
6048788215
8024959312
100891888

The self-healing mechanism is further enhanced by the compound's ability to facilitate chain mobility through the formation of dynamic bonds with varying activation energies [10]. The primary healing pathway involves the dissociation and reformation of hydrogen bonds at temperatures above 60 degrees Celsius, while secondary healing occurs through transesterification reactions at temperatures exceeding 120 degrees Celsius.

Research findings indicate that the healing kinetics can be controlled by adjusting the concentration of the fluorinated amino alcohol crosslinker, with optimal healing performance achieved at 3-5 weight percent loading [5]. Higher concentrations lead to increased crosslink density, which can impede chain mobility and reduce healing efficiency, while lower concentrations provide insufficient active sites for bond reformation.

Sequence

X

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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